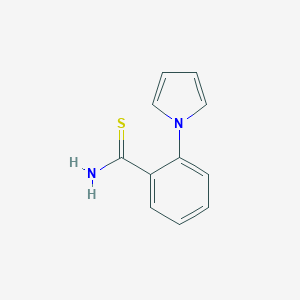

2-(Pyrrol-1-yl)thiobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrol-1-ylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)9-5-1-2-6-10(9)13-7-3-4-8-13/h1-8H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKIFDYZFPWJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372618 | |

| Record name | 2-pyrrol-1-yl-thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-82-4 | |

| Record name | 2-pyrrol-1-yl-thiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Pyrrol 1 Yl Thiobenzamide and Its Derivatives

Direct Synthesis of 2-(Pyrrol-1-yl)thiobenzamide

The direct synthesis of this compound can be approached from its corresponding amide or nitrile precursor. These methods focus on the introduction of the sulfur atom in the final stages of the synthetic sequence.

Methods Involving Direct Thionylation Approaches

The most common method for synthesizing a thioamide is the direct thionation of its corresponding amide. For this compound, this would involve the treatment of 2-(pyrrol-1-yl)benzamide with a thionating agent. The precursor, 2-(pyrrol-1-yl)benzamide, can be prepared from the commercially available 2-(1H-pyrrol-1-yl)aniline through a Sandmeyer reaction to yield the nitrile, followed by hydrolysis.

Commonly used thionating reagents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. The reaction of an amide with Lawesson's reagent is a widely accepted method for producing thioamides under relatively mild conditions.

Table 1: Representative Thionation Reactions for Amide to Thioamide Conversion

| Precursor | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| N-Aryl-substituted benzamides | Thionyl chloride, then N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt | Two-step: 1. Chlorination at 70°C. 2. Reaction with thiating reagent at room temp. | N-Aryl-substituted benzothioamides | This method involves the in situ generation of a benzimidoyl chloride, which is then converted to the thioamide. nih.gov |

| Benzamides | N-isopropyldithiocarbamate isopropyl ammonium salt | Acetonitrile, room temperature, 1 hour | Thiobenzamides | A convenient protocol for the transformation of N-aryl-substituted benzamides to their thioamide counterparts. researchgate.net |

Alternative Synthetic Routes to the Core Structure

An alternative and efficient route to the thiobenzamide (B147508) core involves the reaction of a nitrile with a sulfur source. In this case, 2-(1H-pyrrol-1-yl)benzonitrile serves as the key intermediate. chemicalbook.com This nitrile can be readily prepared from 2-(1H-pyrrol-1-yl)aniline. The conversion of the nitrile to the thioamide can be achieved using various reagents, including sodium hydrosulfide (B80085) or by reacting with thioacetamide (B46855). google.com

A method using sodium sulfide (B99878) nonahydrate in the presence of an ionic liquid, [DBUH][OAc], has been reported for the synthesis of thioamides from nitriles at room temperature, presenting an environmentally friendly option. rsc.org Another approach involves the reaction of nitriles with thioacetic acid in the presence of calcium hydride to yield the corresponding thioamides. organic-chemistry.org

Synthesis of Key Pyrrole-Containing Precursors

Preparation of 2-(1H-Pyrrol-1-yl)anilines and Related Intermediates

2-(1H-Pyrrol-1-yl)aniline is a crucial precursor, providing the foundational structure for the target molecule. ontosight.ai A well-documented synthesis involves a two-step process starting from a substituted 2-nitroaniline (B44862). rsc.org

First, the 2-nitroaniline is reacted with 2,5-dimethoxytetrahydrofuran (B146720) in refluxing acetic acid. This condensation reaction, a variation of the Clauson-Kaas pyrrole (B145914) synthesis, forms the 1-(2-nitrophenyl)-1H-pyrrole intermediate. The subsequent step is the reduction of the nitro group to an amine. This reduction is typically achieved using iron powder and ammonium chloride in refluxing water, which is an effective and classical method for nitro group reduction. rsc.org This procedure provides the desired 2-(1H-pyrrol-1-yl)aniline in good yields. rsc.org This aniline (B41778) can then be used in further reactions, such as the copper-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines or isocyanide insertion reactions. ucsf.eduthieme-connect.comresearchgate.net

From the aniline, the corresponding nitrile, 2-(1H-pyrrol-1-yl)benzonitrile, can be synthesized via a Sandmeyer reaction, which is a standard method for converting an aromatic amine to a nitrile group.

Table 2: Synthesis of 2-(1H-Pyrrol-1-yl)aniline

| Step | Starting Materials | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Substituted 2-nitroaniline, 2,5-dimethoxytetrahydrofuran | Acetic acid (AcOH) | Reflux, 2 h | 1-(2-nitrophenyl)-1H-pyrrole |

| 2 | 1-(2-nitrophenyl)-1H-pyrrole | Iron powder (Fe), Ammonium chloride (NH₄Cl), Water (H₂O) | Reflux, 4 h | 2-(1H-pyrrol-1-yl)aniline |

Data sourced from a modified literature procedure. rsc.org

Synthesis of Pyrrole-2,3-dione Scaffolds

Pyrrole-2,3-diones are versatile heterocyclic building blocks. acgpubs.org Their synthesis has been extensively studied, and they can be prepared through several routes. One notable method involves the cyclocondensation reaction of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives. acgpubs.org This reaction proceeds via a Michael-type attack of the urea's nitrogen atom on the furan-dione ring, followed by the elimination of a water molecule to yield the pyrrole-2,3-dione. acgpubs.org Yields for this method are reported to be in the range of 47-68%. acgpubs.org

Other synthetic strategies include the reaction of an imine of dibenzoylmethane (B1670423) with aniline and oxalyl chloride. acgpubs.org These diones are valuable as they can undergo various transformations, including reactions with binucleophiles to form fused heterocyclic systems researchgate.net, 1,3-dipolar cycloadditions bohrium.com, and reactions with thiourea (B124793) to create spiro-fused thiohydantoins. beilstein-journals.orgbeilstein-journals.org They also serve as platforms for synthesizing more complex structures like 5-azaisatins through annulation with thioacetamide. beilstein-journals.orgd-nb.info

Synthesis of Key Thiobenzamide Precursors and Related Thioamides

Thioamides, including thiobenzamides, are an important class of compounds that serve as intermediates in the synthesis of sulfur-containing heterocycles like thiazoles. tandfonline.comnih.govresearchgate.netresearchgate.net A variety of synthetic methods for their preparation have been developed, ranging from classical thionation to modern multi-component reactions. mdpi.comacs.org

One of the most traditional methods is the thionation of a corresponding amide using reagents like phosphorus pentasulfide or Lawesson's reagent. nih.gov Another classic approach is the Willgerodt-Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org Microwave-assisted versions of this reaction have been developed to enhance efficiency. organic-chemistry.orgorganic-chemistry.org

Modern approaches offer milder conditions and broader substrate scopes. These include:

From Nitriles : The conversion of nitriles to thioamides can be achieved with various sulfur sources. organic-chemistry.org For example, reacting nitriles with sodium sulfide in an ionic liquid provides an environmentally friendly route. rsc.org The reaction of nitriles with thioacetic acid is another effective method. organic-chemistry.org

From Carboxylic Acids : Decarboxylative strategies have emerged, such as a three-component reaction of arylacetic or cinnamic acids with amines and elemental sulfur, which avoids the need for a transition metal catalyst. mdpi.com

Multi-component Reactions : A three-component reaction involving chlorohydrocarbons, amides, and elemental sulfur has been developed as a transition-metal-free method for constructing thioamides. chemistryviews.org

Table 3: Overview of General Thioamide Synthetic Methods

| Method Type | Starting Materials | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Thionation of Amides | Amides | Lawesson's reagent, P₄S₁₀ | A very common and direct method. nih.gov |

| Willgerodt-Kindler Reaction | Aldehydes, Amines | Elemental Sulfur, often with microwave heating. | A classic three-component reaction. organic-chemistry.org |

| Nitrile Conversion | Nitriles | Na₂S·9H₂O/[DBUH][OAc], Thioacetic acid, H₂S | Versatile methods, with greener alternatives available. rsc.orgorganic-chemistry.org |

| Decarboxylative Coupling | Carboxylic Acids, Amines | Elemental Sulfur | Metal-free approach. mdpi.com |

| From Imidoyl Chlorides | Amides (via in situ chlorination) | Thionyl chloride, then a sulfur nucleophile. | A two-step, one-pot procedure. nih.gov |

Synthetic Strategies for Derivatization and Analog Generation of this compound

The generation of analogs and derivatives of this compound is achieved through a variety of synthetic strategies that target either the pyrrole or the thiobenzamide portion of the molecule, or both simultaneously. These methods are crucial for exploring the chemical space around this scaffold and for creating libraries of compounds for further investigation.

Annulation reactions are powerful tools for constructing fused ring systems. In the context of this compound derivatives, these reactions can lead to the formation of complex heterocyclic structures.

A notable example involves the annulation of pyrrolo[2,1-c] rsc.orgd-nb.infobenzoxazine-1,2,4-triones with thioacetamide, a simple thioamide, to produce 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins. d-nb.infobeilstein-journals.org This reaction proceeds under catalyst-free conditions and represents a novel approach to the synthesis of these aza-analogs of isatin. d-nb.infobeilstein-journals.org The process is believed to occur through a cascade of reactions, highlighting the utility of the thioamide group in facilitating complex ring-forming sequences. d-nb.infobeilstein-journals.org While this specific example uses thioacetamide, the principles can be extended to more complex thioamides, including derivatives of thiobenzamide.

Furthermore, enantioselective annulation reactions have been developed for the synthesis of chiral heterocyclic frameworks. snnu.edu.cn For instance, the [3 + 3] and [4 + 2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles, controlled by the substrate, lead to diverse chiral fused dihydropyrrolidone derivatives. nih.gov These strategies, while not directly involving this compound, demonstrate the potential for developing asymmetric annulation protocols for related systems.

Intramolecular cyclization reactions of this compound derivatives are a key strategy for accessing fused heterocyclic systems. The generation of radicals on the benzylic position or on the sulfur atom can initiate cyclization onto the pyrrole ring or the adjacent phenyl ring.

Flash vacuum pyrolysis (FVP) has been employed to generate 2-(pyrrol-1-yl)benzyl and related radicals in the gas phase. rsc.org These radicals can undergo cyclization to provide fused heterocycles. For example, 2-(pyrrol-1-yl)thiophenoxyl radicals, generated under FVP conditions, can lead to the formation of pyrrolobenzothiazoles, although often in complex mixtures. rsc.org The success and regioselectivity of these cyclizations are highly dependent on the nature of the radical and the substitution pattern on the pyrrole and phenyl rings. rsc.org

Palladium-catalyzed one-pot synthesis of pyrroloindolines from 2-alkynyl arylazides and thioacetamides has also been reported. acs.org This method, while not directly starting from a pre-formed thiobenzamide, illustrates a cyclization strategy where the thioamide participates in the formation of a fused pyrrole system.

The following table summarizes some examples of cyclization reactions leading to fused heterocyclic systems.

| Starting Material | Reaction Conditions | Fused Heterocycle Product | Reference |

| 2-(2,5-Diarylpyrrol-1-yl)thiophenoxyl radical precursor | Flash Vacuum Pyrolysis (FVP) | Pyrrolobenzothiazole | rsc.org |

| 2-Alkynyl arylazide and Thioacetamide | Palladium catalyst | Pyrroloindoline | acs.org |

This table is for illustrative purposes and may not be exhaustive.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to generate complex products, incorporating substructures from each of the reactants. rsc.orgum.edu.mt MCRs are particularly valuable for creating libraries of structurally diverse compounds for high-throughput screening. rsc.org

While specific MCRs involving this compound as a primary component are not extensively documented in the provided search results, the principles of MCRs can be readily applied to its synthesis and derivatization. For instance, a one-pot multicomponent synthesis of fully substituted 1,3-thiazoles has been developed using arylglyoxals, thiobenzamides, and lawsone. acs.org This demonstrates the utility of the thiobenzamide moiety as a key building block in MCRs. By analogy, this compound could potentially be employed in similar MCRs to generate complex molecules containing the pyrrole-thiobenzamide scaffold fused or appended to other heterocyclic systems.

The general applicability of MCRs in generating diverse heterocyclic structures, including pyrroles and thiazoles, suggests that this approach holds significant promise for the derivatization of this compound. rsc.orgum.edu.mtresearchgate.net

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the modification of existing functional groups into new ones. ub.eduimperial.ac.uk For this compound and its derivatives, FGIs can be performed on both the thiobenzamide and the pyrrole rings to generate a wide range of analogs.

On the Thiobenzamide Ring:

S-Alkylation: The sulfur atom of the thioamide group is nucleophilic and can be readily alkylated to form imidothioates. This transformation can be a prelude to further reactions, such as the Eschenmoser sulfide contraction.

Conversion to Amides: The thioamide can be converted to the corresponding amide through various methods, including oxidation or reaction with specific reagents.

Conversion to Nitriles: Elimination reactions can convert the thioamide group into a nitrile. researchgate.net

C-H Functionalization: Recent studies have shown the possibility of C-H allylation of N,N-dialkyl thiobenzamides catalyzed by ruthenium(II), where the sulfur atom acts as a directing group. researchgate.net This allows for the introduction of substituents at the ortho position of the phenyl ring.

On the Pyrrole Ring:

Electrophilic Substitution: The pyrrole ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and acylation, allowing for the introduction of various functional groups onto the pyrrole nucleus. rsc.org For instance, pyrrolo[2,1-b]benzothiophene, a fused system derived from a related structure, undergoes Vilsmeier formylation and reaction with dimethyl acetylenedicarboxylate. rsc.org

Modification of Substituents: If the pyrrole ring already bears substituents, these can be further modified. For example, a carboxyl group could be converted to an ester or an amide.

The following table provides examples of functional group interconversions.

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| Thioamide | Alkyl halide | Imidothioate | researchgate.net |

| Thioamide | Oxidizing agent | Amide | |

| Thioamide | Elimination conditions | Nitrile | researchgate.net |

| C-H (ortho to thioamide) | Ru(II) catalyst, Allyl carbonate | Allylated C-H bond | researchgate.net |

| Pyrrole C-H | Vilsmeier reagent | Formyl group | rsc.org |

This table is for illustrative purposes and may not be exhaustive.

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting the outcomes of new reactions.

In the annulation of pyrrolo[2,1-c] rsc.orgd-nb.infobenzoxazine-1,2,4-triones with thioacetamide, a plausible mechanism involves a cascade of reactions. d-nb.infobeilstein-journals.org The proposed pathway includes the initial addition of thioacetamide to the trione, followed by intramolecular cyclization, hydrolysis, decarboxylation, and subsequent oxidation to form the final 5-azaisatin product. d-nb.infobeilstein-journals.org Alternative pathways have also been considered, highlighting the complexity of the reaction mechanism. d-nb.infobeilstein-journals.org

For the ruthenium-catalyzed C-H allylation of N,N-dialkyl thiobenzamides, mechanistic studies, including deuterium (B1214612) labeling experiments, suggest a reversible C-H cycloruthenation step. researchgate.net The reaction is believed to proceed through a ruthenacycle intermediate, with the sulfur atom of the thioamide coordinating to the metal center and directing the C-H activation. researchgate.net

In the context of [3 + 3] and [4 + 2] annulation reactions, the proposed mechanisms involve a vinylogous Michael addition as the initial step. nih.gov The subsequent pathway diverges, with the [3 + 3] annulation proceeding through an intramolecular aldol (B89426) cyclization, while the [4 + 2] annulation occurs via an intramolecular oxa-Michael cyclization. nih.gov

These mechanistic investigations, often supported by experimental evidence and computational studies, provide valuable insights into the reactivity of the this compound scaffold and guide the design of new synthetic methodologies.

Structure Activity Relationship Sar Studies of 2 Pyrrol 1 Yl Thiobenzamide and Its Analogs

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for 2-(pyrrol-1-yl)thiobenzamide and its analogs typically employs a combination of chemical synthesis and biological evaluation. The process often begins with the design and synthesis of a library of related compounds where specific parts of the lead molecule are systematically varied. nih.gov This approach allows researchers to probe the chemical space around the core scaffold. nih.gov

Key methodological frameworks include:

High-Throughput Screening (HTS): Large libraries of compounds can be rapidly screened to identify initial hits and build a preliminary understanding of the SAR. nih.gov

Computational Modeling and Docking: Molecular docking studies can predict the binding modes of analogs within a biological target, helping to rationalize observed SAR and guide the design of new compounds with improved affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): This approach uses statistical methods to correlate physicochemical properties of the compounds with their biological activities, leading to predictive models.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to investigate the importance of that group for activity and to optimize properties like metabolic stability. The replacement of an amide with a thioamide is a classic example of bioisosteric replacement. researchgate.net

These frameworks are often used in an iterative cycle of design, synthesis, and testing to refine the SAR and develop more potent and specific compounds.

Influence of Substituent Effects on Biological Activity

The biological activity of this compound analogs can be significantly modulated by introducing various substituents at different positions of the molecule. The following sections detail the impact of these modifications.

Modifications on the Pyrrole (B145914) Ring (e.g., Substitution Patterns, Ring Size Variations)

The pyrrole ring is a key structural feature, and modifications to this heterocycle can have a profound impact on biological activity. While specific data on this compound is limited, studies on other pyrrole-containing compounds provide valuable insights. For instance, the substitution pattern on the pyrrole ring is critical for activity. In a series of N-aryl-2,5-dimethylpyrroles with antimycobacterial activity, the presence of the dimethylpyrrole core was found to be important. nih.gov The replacement of the pyrrole ring with other heterocycles like pyrazole, triazole, or imidazopyridine can also be explored to understand the role of the pyrrole nucleus itself. nih.gov

The introduction of substituents on the pyrrole ring can influence the electronic properties and steric profile of the molecule. For example, in some pyrrole derivatives, halogenation of the pyrrole ring has been shown to be beneficial for biological activity. mdpi.com

Table 1: Effect of Pyrrole Ring Modifications on Biological Activity of Analogous Compounds

| Compound Series | Modification | Effect on Activity | Reference |

| N-Aryl-2,5-dimethylpyrroles | Replacement of pyrrole with pyrazole, triazole, imidazopyridine | Varied, indicating the importance of the pyrrole core | nih.gov |

| Pyrrolomycin derivatives | Nitro-substitution on the pyrrole ring | Improved activity against certain bacterial strains | mdpi.com |

| 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl derivatives | Halogen substitution | Beneficial for activity | mdpi.com |

This table is based on data from analogous pyrrole-containing compounds, not specifically this compound.

Modifications on the Benzene (B151609) Ring of the Thiobenzamide (B147508) Moiety (e.g., Halogenation, Alkyl/Aryl Substitutions)

Substituents on the benzene ring of the thiobenzamide moiety play a crucial role in modulating the biological activity of this class of compounds. The nature and position of these substituents can influence factors such as electronic distribution, lipophilicity, and steric interactions with the biological target.

In studies of related N-aryl-2,5-dimethylpyrroles, the electronic density on the N-phenyl ring was found to be critical for antimycobacterial activity. nih.gov Generally, both electron-donating and electron-withdrawing groups can have significant effects. For instance, in some series of thiobenzamide derivatives, electron-donating groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) at the meta or para positions were found to enhance toxicity in certain assays. Conversely, ortho substituents often lead to a decrease in activity due to steric hindrance.

Halogenation is a common strategy to improve activity. In a series of N-aryl-2,5-dimethylpyrroles, a chlorine substituent on the phenyl ring was found to be important, and its replacement with fluorine resulted in similar activity. nih.gov In another study on lawsone-linked 1,3-thiazoles synthesized from thiobenzamides, various substitutions on the phenyl ring of the thiobenzamide, including chloro, methoxy, and nitro groups, led to potent compounds. acs.org

Table 2: Influence of Benzene Ring Substituents on the Activity of Thiobenzamide Analogs

| Compound Series | Substituent (Position) | Effect on Activity | Reference |

| N-Aryl-2,5-dimethylpyrroles | -Cl (para) | Important for activity | nih.gov |

| N-Aryl-2,5-dimethylpyrroles | -F (para) | Similar activity to -Cl | nih.gov |

| Thiobenzamide Derivatives | -OCH3, -CH3 (meta, para) | Enhanced toxicity in some models | |

| Thiobenzamide Derivatives | Ortho substituents | Decreased activity | |

| Lawsone-linked 1,3-thiazoles | -Cl, -OCH3, -NO2 | Potent compounds | acs.org |

This table summarizes findings from various thiobenzamide and N-aryl pyrrole analogs.

Alterations at the Thioamide Linkage (e.g., S-Alkylation, Replacement with Amides)

The thioamide group is a critical pharmacophore in many biologically active molecules. Its replacement with an amide is a common strategy in SAR studies to probe the importance of the sulfur atom. researchgate.net Thioamides are known to have different electronic and steric properties compared to amides, which can lead to altered biological activity and pharmacokinetic profiles. researchgate.net

In the context of antiretroviral agents, the ortho-benzamide functional group was found to be essential for the activity of 2,2'-dithiobisbenzamides. nih.gov While this is an amide, it highlights the importance of the carbonyl/thiocarbonyl-containing functionality at this position.

S-alkylation of the thioamide would result in a thioimidate, which can alter the stereochemistry and reactivity of the molecule. chemrxiv.org While often used as a protective group in synthesis, the formation of thioimidates can be a key consideration in the SAR of thioamide-containing compounds. chemrxiv.orgnih.gov

Table 3: Impact of Thioamide Linkage Modifications in Analogous Systems

| Modification | Consequence | Relevance to SAR | Reference |

| Thioamide to Amide | Altered electronic and steric properties | Probes the importance of the sulfur atom for activity | researchgate.net |

| S-Alkylation (Thioimidate formation) | Changes in stereochemistry and reactivity | Can be a key factor in biological activity and stability | chemrxiv.orgnih.gov |

This table is based on general principles of thioamide chemistry and SAR.

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional structure of a molecule is intimately linked to its biological activity. For this compound and its analogs, stereochemical and conformational factors are important considerations in SAR studies.

The rotation around the N-C bond connecting the pyrrole and benzene rings can be restricted, leading to distinct conformational isomers. Studies on related 6-aryl-6-dimethylamino-2-azafulvenes have shown that there are energy barriers to rotation around the C-N bond. rsc.org A lack of coplanarity between the pyrrole and aryl rings can reduce conjugation and affect the electronic properties of the system. rsc.org The degree of twisting between the two rings can be influenced by the nature of the substituents on both the pyrrole and benzene rings. researchgate.net

Conformational analysis, often performed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy and computational methods, can help to determine the preferred conformation of these molecules in solution. mdpi.com Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target. For example, the relative orientation of the pyrrole and thiobenzamide moieties could be a key determinant of activity.

Pharmacophore Identification and Mapping for Targeted Bioactivity

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a critical step in understanding the structure-activity relationships (SAR) of a compound and in designing more potent analogs. For this compound and its derivatives, while specific and dedicated pharmacophore modeling studies are not extensively documented in publicly available literature, a putative pharmacophore model can be constructed by analyzing the key structural features and their potential interactions with a biological target. This process involves identifying common chemical functionalities that are likely to be crucial for molecular recognition. slideshare.netdovepress.com

A pharmacophore model for this class of compounds would likely be generated through ligand-based approaches, where the structures of active analogs are superimposed to identify common features. researchgate.netwustl.edu The essential features of a pharmacophore model for this compound and its analogs can be hypothesized to include:

Aromatic Rings: The presence of the phenyl ring from the thiobenzamide moiety and the pyrrole ring are significant hydrophobic and aromatic features. These are likely to engage in π-π stacking or hydrophobic interactions within a target's binding pocket. frontiersin.orgnih.gov

Hydrogen Bond Acceptors/Donors: The thioamide group (-C(S)NH₂) is a key functional group. The sulfur atom can act as a hydrogen bond acceptor, while the -NH₂ group provides two hydrogen bond donors. These features are critical for forming directional interactions with amino acid residues in a protein target. nih.gov

A hypothetical pharmacophore model based on these features is depicted below.

Table 1: Hypothesized Pharmacophoric Features of this compound

| Feature ID | Feature Type | Location | Potential Interaction |

| AR1 | Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interaction |

| AR2 | Aromatic Ring | Pyrrole ring | π-π stacking, hydrophobic interaction |

| HBA1 | Hydrogen Bond Acceptor | Sulfur atom of the thioamide | Hydrogen bonding with donor groups |

| HBD1 | Hydrogen Bond Donor | Amine group of the thioamide | Hydrogen bonding with acceptor groups |

| HBD2 | Hydrogen Bond Donor | Amine group of the thioamide | Hydrogen bonding with acceptor groups |

| HYD1 | Hydrophobic Region | Pyrrole ring | Hydrophobic interactions |

Mapping of analogs onto this pharmacophore model would help in rationalizing their observed biological activities. For example, analogs with substitutions on the phenyl or pyrrole rings that enhance interactions with corresponding pockets in the target protein would be expected to show higher potency. Conversely, substitutions that introduce steric hindrance or unfavorable electronic properties would likely decrease activity. The process of mapping active and inactive compounds onto a generated pharmacophore model is a standard validation technique to assess the model's predictive power. researchgate.net

Further refinement of such a pharmacophore model would ideally involve structure-based approaches, where the X-ray crystal structure of the target protein in complex with an active ligand is available. This would allow for a more accurate definition of the key interactions and the shape of the binding site, leading to more reliable pharmacophore models for virtual screening and the design of novel, potent analogs. nih.gov

Biological Activity Investigations: in Vitro Studies and Mechanistic Elucidation of 2 Pyrrol 1 Yl Thiobenzamide Derivatives

Antimicrobial Activities

Derivatives built upon a pyrrole (B145914) core structure have been the subject of numerous studies to determine their efficacy against a variety of microbial pathogens. The inherent chemical properties of the pyrrole ring, when combined with other bioactive pharmacophores like thioamides or thiazoles, can give rise to compounds with significant antimicrobial potential. researchgate.net

The antibacterial potential of pyrrole derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The structural modifications on the pyrrole scaffold play a crucial role in determining the breadth and potency of the antibacterial effects.

Studies on hybrid molecules incorporating a pyrrole ring have shown notable activity against Gram-positive organisms. For instance, a series of novel pyrroles bearing a thiazole (B1198619) moiety demonstrated varied efficacy. The activity of these compounds is often dependent on the specific substitutions made on the thiazole ring, which is attached to the pyrrole core. nih.gov While all tested derivatives in one study showed some level of activity against Staphylococcus aureus, their minimum inhibitory concentration (MIC) values were generally higher than the standard reference drug, ceftriaxone. mdpi.com

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| Pyrrole-thiazolidinone Hybrid 2a | Staphylococcus aureus | >100 |

| Pyrrole-thiazolidinone Hybrid 2b | Staphylococcus aureus | 50 |

| Pyrrole-thiazolidinone Hybrid 2c | Staphylococcus aureus | 25 |

| Pyrrole-dihydrothiazole Hybrid 4a | Staphylococcus aureus | 50 |

| Pyrrole-dihydrothiazole Hybrid 5a | Staphylococcus aureus | 25 |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 12.5 |

Data sourced from studies on pyrrole-thiazole hybrids. nih.gov The specific structures are detailed in the source literature.

The efficacy of pyrrole derivatives against Gram-negative bacteria has also been a subject of investigation. Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antimicrobial agents. In studies involving pyrrole-thiazole hybrids, compounds that were effective against Gram-positive strains were also tested against Gram-negative species like Escherichia coli. The results indicated that specific structural features are necessary to impart significant activity against these more resistant bacteria. nih.gov For example, certain 5-nitroimidazole/pyrrole hybrids exhibited MIC values between 40–70 µM against E. coli. nih.gov

| Compound Name | Bacterial Strain | MIC (µg/mL) |

| Pyrrole-thiazolidinone Hybrid 2a | Escherichia coli | 50 |

| Pyrrole-thiazolidinone Hybrid 2b | Escherichia coli | 25 |

| Pyrrole-thiazolidinone Hybrid 2c | Escherichia coli | 12.5 |

| Pyrrole-dihydrothiazole Hybrid 4a | Escherichia coli | 25 |

| Pyrrole-dihydrothiazole Hybrid 5a | Escherichia coli | 12.5 |

| Ciprofloxacin (Reference) | Escherichia coli | 12.5 |

Data sourced from studies on pyrrole-thiazole hybrids. nih.gov The specific structures are detailed in the source literature.

The search for new antitubercular agents is a global health priority, and pyrrole derivatives have emerged as a promising area of research. researchgate.net Several studies have demonstrated that compounds containing the pyrrole nucleus possess potent activity against Mycobacterium tuberculosis. A significant portion of tested pyrrole derivatives have shown efficacy with MIC values ranging from 0.5 to 32 µg/mL against the H37Rv strain of M. tuberculosis. nih.govhumanjournals.com In one study, specific 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile derivatives were found to be active against M. tuberculosis H37Rv, showing promise when compared to standard drugs like Rifampicin and Isoniazid. humanjournals.com Another investigation into tetrasubstituted furans and pyrroles also identified compounds with good anti-TB profiles, with one derivative exhibiting a MIC of 1.6 μg/mL, which was superior to standard drugs like Pyrazinamide and Streptomycin under the tested conditions. mdpi.com

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Drug (MIC µg/mL) |

| Substituted Pyrrole Derivative (47) | M. tuberculosis | 0.5 | N/A |

| Substituted Pyrrole Derivative (IIa) | M. tuberculosis H37Rv | Active | Rifampicin, Isoniazid |

| Substituted Pyrrole Derivative (IIc) | M.tuberculosis H37Rv | Active | Rifampicin, Isoniazid |

| Dicoumarin-substituted Furan (11a) | M. tuberculosis H37Rv | 1.6 | Pyrazinamide (3.125), Streptomycin (6.25) |

Data compiled from studies on various pyrrole derivatives. researchgate.nethumanjournals.commdpi.com

The antifungal properties of pyrrole-based compounds have also been explored. Research has shown that certain novel pyrrole derivatives exhibit promising activity against various fungal strains. humanjournals.com For instance, metal complexes of a pyrrolidone thiosemicarbazone were found to have significant antifungal activity against Aspergillus niger and Candida albicans, even when the ligand itself was inactive. nih.gov Furthermore, studies on pyrrole-thiazole hybrids revealed that several compounds demonstrated potent antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 12.5 µg/mL. nih.gov

| Compound Name | Fungal Strain | MIC (µg/mL) |

| Pyrrole-thiazolidinone Hybrid 2a | Candida albicans | 25 |

| Pyrrole-thiazolidinone Hybrid 2b | Candida albicans | 12.5 |

| Pyrrole-thiazolidinone Hybrid 2c | Candida albicans | 12.5 |

| Pyrrole-dihydrothiazole Hybrid 4a | Candida albicans | 25 |

| Pyrrole-dihydrothiazole Hybrid 5a | Candida albicans | 12.5 |

| Fluconazole (Reference) | Candida albicans | 12.5 |

Data sourced from studies on pyrrole-thiazole hybrids. nih.gov The specific structures are detailed in the source literature.

The precise molecular mechanisms by which 2-(pyrrol-1-yl)thiobenzamide derivatives exert their antimicrobial effects have not been extensively elucidated and remain an active area of investigation. For many novel antimicrobial compounds, identifying the specific cellular target is a complex process. However, based on related heterocyclic structures, potential mechanisms can be hypothesized. For antifungal agents, mechanisms often involve the disruption of the fungal cell membrane's integrity or the inhibition of essential enzymes required for cell wall synthesis. nih.gov In the context of antibacterial action, potential targets could include crucial enzymes involved in DNA replication, protein synthesis, or metabolic pathways unique to the bacteria. For antitubercular agents, many drugs target the synthesis of mycolic acid, a key component of the mycobacterial cell wall. Without specific studies on this compound derivatives, these remain speculative pathways requiring dedicated biochemical and genetic investigation for confirmation.

Mechanism of Action Studies in Antimicrobial Contexts

Enzyme Inhibition (e.g., DHFR, Enoyl ACP Reductase)

No studies were identified that specifically evaluated the inhibitory activity of this compound against dihydrofolate reductase (DHFR) or enoyl-acyl carrier protein (ACP) reductase. However, research into other pyrrole-containing compounds has shown that this heterocyclic motif can be a key pharmacophore for the inhibition of these enzymes. For instance, various N'-substituted benzohydrazides containing a pyrrole ring have been synthesized and assessed as dual inhibitors of both DHFR and enoyl ACP reductase, showing promise for the development of new antimicrobial agents. nih.govnih.gov These studies underscore the potential of the pyrrole scaffold in designing enzyme inhibitors, though direct evidence for this compound is lacking.

Cellular Pathway Interference

There is no available information from scientific literature detailing the specific cellular pathways that may be interfered with by this compound.

Anticancer Activities

In Vitro Cytotoxicity and Antiproliferative Assays on Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2, LoVo, SK-OV-3, MG-63)

No specific data on the in vitro cytotoxicity or antiproliferative effects of this compound against the human cancer cell lines A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), LoVo (colon adenocarcinoma), SK-OV-3 (ovarian cancer), or MG-63 (osteosarcoma) were found.

While data for the target compound is unavailable, numerous studies report the cytotoxic effects of other pyrrole derivatives. For example, various pyrrolo[2,3-d]pyrimidine derivatives have demonstrated cytotoxicity against cell lines such as A549, MCF-7, and others. nih.gov However, these compounds have a fused ring system and different functional groups, making direct comparisons to this compound inappropriate.

Table 1: In Vitro Cytotoxicity of Selected Pyrrole Derivatives (for illustrative purposes only - data does not pertain to this compound) (This table is intended to show how such data is typically presented and does not represent results for the subject compound)

| Compound/Derivative | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Pyrrolo[2,3-d]pyrimidine derivative 9e | A549 | 4.55 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative 10b | MCF-7 | 1.66 | nih.gov |

| Benzimidazole (B57391) derivative se-182 | A549 | 15.80 | jksus.org |

| Benzimidazole derivative se-182 | HepG2 | 15.58 | jksus.org |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 is indicative of a higher potency.

Mechanisms of Antitumor Action

Kinase Inhibition (e.g., Polo-like Kinase 1 PBD, EGFR, HER-2, Tyrosinase, Carbonic Anhydrase)

There are no available studies investigating the inhibitory effect of this compound on specific kinases such as Polo-like Kinase 1 (Plk1) polo-box domain (PBD), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), tyrosinase, or carbonic anhydrase.

The pyrrole moiety is a component of some kinase inhibitors. For instance, compounds with a pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine core have been developed as dual inhibitors of EGFR and HER2. nih.gov Furthermore, inhibition of Plk1 is a recognized anticancer strategy, and specific inhibitors targeting its PBD have been developed, though none are based on the this compound structure. nih.gov

Table 2: Kinase Inhibition by Selected Pyrrole-Containing Scaffolds (for illustrative purposes only - data does not pertain to this compound) (This table is intended to show how such data is typically presented and does not represent results for the subject compound)

| Compound Scaffold | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivative | EGFR | - | nih.gov |

| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivative | HER-2 | - | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

No experimental data exists in the scientific literature to confirm or deny that this compound induces apoptosis or causes cell cycle arrest in cancer cells. The mechanisms by which a compound can induce programmed cell death (apoptosis) and halt the cell division cycle are critical areas of anticancer research. nih.govnih.gov Studies on other heterocyclic compounds, such as certain pyrrolo[2,3-d]pyrimidine derivatives, have shown that they can induce apoptosis and cause cell cycle arrest at different phases, for example, the G0/G1 phase. nih.gov These effects are often investigated through techniques like flow cytometry and western blot analysis to measure changes in key regulatory proteins. amegroups.org However, such analyses have not been reported for this compound.

Disruption of Cellular Signaling Pathways (e.g., NF-κB/HIF-1α/VEGF pathway modulation)

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. Derivatives of this compound have been implicated in the disruption of critical pathways involved in cancer progression and inflammatory responses, such as the NF-κB/HIF-1α/VEGF signaling cascade.

The hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen conditions, or hypoxia. nih.gov It regulates the expression of numerous genes, including vascular endothelial growth factor (VEGF), a primary cytokine responsible for angiogenesis—the formation of new blood vessels. nih.gov The HIF-1α/VEGF pathway is aberrantly activated in many tumors, promoting the vascularization necessary for their growth and survival. nih.gov Studies have shown a direct correlation between the activation of the HIF-1α/VEGF pathway and the response to radiotherapy in lung cancer, where its inhibition reduces hypoxia-induced angiogenesis. nih.gov

Nuclear factor-kappa B (NF-κB) is another transcription factor that is crucially involved in inflammatory responses and has been shown to interact with the HIF-1α pathway. nih.govaging-us.com The activation of NF-κB can up-regulate HIF-1α expression, creating a link between inflammation and angiogenesis. aging-us.com Pyrrolidine (B122466) dithiocarbamate (B8719985) (PDTC), a compound containing a pyrrolidine ring, is known to be an inhibitor of NF-κB activation induced by influenza A virus (IAV). nih.gov By interfering with NF-κB signaling, compounds like PDTC can limit IAV-caused infiltration of immune cells and reduce viral replication, highlighting the therapeutic potential of targeting this pathway. nih.gov The interplay between these pathways suggests that compounds capable of modulating NF-κB and HIF-1α could have significant therapeutic implications.

| Pathway | Key Proteins | Observed Effects of Modulation | Relevant Compound Type | References |

|---|---|---|---|---|

| NF-κB Signaling | NF-κB | Inhibition of activation leads to reduced viral replication and limited immune cell infiltration. | Pyrrolidine derivatives (e.g., PDTC) | nih.gov |

| HIF-1α/VEGF Signaling | HIF-1α, VEGF | Inhibition reduces hypoxia-induced angiogenesis; pathway activation correlates with radiotherapy resistance. | siRNA targeting HIF-1α | nih.gov |

| Crosstalk | NF-κB, HIF-1α | NF-κB activation can up-regulate HIF-1α, linking inflammation and angiogenesis. | Not specified | aging-us.com |

Microtubule Polymerization Interference

Microtubules are dynamic cytoskeletal polymers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature makes them an attractive target for anticancer drugs. nih.gov A number of pyrrole-based compounds have been identified as potent inhibitors of microtubule polymerization. nih.govnih.gov

These compounds function as microtubule-targeting agents (MTAs) by interfering with the dynamics of the mitotic spindle. nih.gov This interference can occur through either the inhibition or the enhancement of tubulin polymerization. The disruption of microtubule dynamics leads to a halt in the cell cycle, typically in the G2/M phase, which ultimately induces apoptotic cell death in cancer cells. nih.gov For instance, certain pyrrole-based carboxamides have been shown to effectively inhibit tubulin polymerization and disrupt the microtubule network, leading to potent anti-tumor activities in various cancer cell lines. nih.gov

| Compound Class | Mechanism of Action | Cellular Outcome | References |

|---|---|---|---|

| Pyrrole-based carboxamides | Inhibition of tubulin polymerization, disruption of microtubule network | G2/M phase cell cycle arrest, apoptosis | nih.gov |

| 3-aroyl-1-arylpyrrole (ARAP) derivatives | Inhibition of tubulin polymerization, inhibition of colchicine (B1669291) binding to tubulin | Inhibition of cancer cell growth, suppression of Hedgehog signaling pathway | nih.gov |

DNA Alkylation or DNA Replication Inhibition

DNA alkylating agents are a class of compounds that covalently modify DNA, leading to DNA damage and cell death. kyoto-u.ac.jp This mechanism is exploited by a number of anticancer drugs. kyoto-u.ac.jp Pyrrole-containing compounds, particularly pyrrole-imidazole (Py-Im) polyamides, have been extensively studied for their ability to act as sequence-specific DNA alkylating agents. kyoto-u.ac.jpnih.govcore.ac.uk These molecules can be conjugated to DNA alkylating moieties, such as chlorambucil (B1668637) or seco-1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole (seco-CBI), to direct the alkylation to specific DNA sequences. core.ac.uk

The sequence specificity of these conjugates is determined by the Py-Im polyamide core, which binds to the minor groove of DNA. kyoto-u.ac.jpcore.ac.uk The position of the alkylating agent on the polyamide backbone significantly influences the reactivity and sequence specificity of the DNA alkylation. core.ac.uk For example, pyrrolo[1,2-a]benzimidazole (PBI) derivatives have been designed as DNA cross-linkers and have demonstrated potent DNA strand-cleaving capabilities, thought to arise from the reductive alkylation of DNA. nih.gov

In addition to direct DNA alkylation, some compounds can inhibit DNA replication by targeting the proteins involved in this process. The initiation of DNA replication is a critical step, and proteins such as DnaA are essential for this process in bacteria. nih.gov Derivatives of bisindole have been investigated for their ability to inhibit DnaA, thereby preventing the formation of the replication fork. nih.gov

| Compound Type | Mechanism of Action | Target | References |

|---|---|---|---|

| Pyrrole-imidazole polyamide-seco-CBI conjugates | Sequence-specific DNA alkylation | Adenine residues in the minor groove of DNA | nih.govcore.ac.uk |

| Pyrrolo[1,2-a]benzimidazole (PBI) derivatives | Reductive DNA alkylation and strand cleavage | DNA | nih.gov |

| Bisindole derivatives | Inhibition of DNA replication initiation | DnaA protein | nih.gov |

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of proteins that regulate the transcription of genes involved in a wide array of physiological processes, including metabolism, development, and detoxification of foreign substances (xenobiotics). nih.gov The constitutive androstane (B1237026) receptor (CAR) is a key nuclear receptor that acts as a xenobiotic sensor, regulating the expression of genes involved in the metabolism and efflux of drugs and other foreign compounds. nih.gov

The activation of CAR is a complex process that can be ligand-dependent or -independent and involves translocation of the receptor to the nucleus, heterodimerization with the retinoid X receptor (RXR), and binding to specific DNA response elements in the promoter regions of target genes. nih.gov The ability of compounds to modulate the activity of nuclear receptors like CAR can have profound effects on drug metabolism and disposition. While specific studies on the direct modulation of nuclear receptors by this compound are not detailed in the provided search results, the broader class of xenobiotics is known to interact with these receptors.

Anti-inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The search for novel anti-inflammatory agents is an active area of research. Pyrrole-containing structures are found in compounds with demonstrated anti-inflammatory properties. For instance, pyrrolizidine (B1209537) alkaloids isolated from Madhuca pasquieri have been evaluated for their ability to inhibit nitric oxide production induced by lipopolysaccharides in macrophages, a common in vitro model for assessing anti-inflammatory activity. nih.gov

Furthermore, derivatives of 2-pyridyl-2-thiobenzothiazole have been synthesized and investigated for their anti-inflammatory properties, with some compounds showing more potent activity than the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov These findings suggest that the thioamide moiety, in conjunction with heterocyclic rings, may contribute to anti-inflammatory effects.

| Compound Class | In Vitro Model | Observed Effect | References |

|---|---|---|---|

| Pyrrolizidine alkaloids | LPS-induced nitric oxide production in RAW264.7 macrophages | Inhibition of nitric oxide production | nih.gov |

| 2-pyridyl-2-thiobenzothiazole derivatives | Not specified in abstract | Potent anti-inflammatory activity, in some cases exceeding that of indomethacin | nih.gov |

Antiparasitic Activities (e.g., against Trypanosoma cruzi)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in many parts of the world. researchgate.net The current treatments have limitations, driving the search for new and more effective trypanocidal agents. researchgate.net Heterocyclic compounds are a promising source of new antiparasitic drugs.

Research into chromenopyrazole derivatives has revealed significant in vitro activity against the intracellular forms of T. cruzi. researchgate.net While not direct derivatives of this compound, these compounds share a heterocyclic core structure. The study of these and other heterocyclic compounds provides a basis for the exploration of pyrrole- and thioamide-containing molecules as potential antiparasitic agents.

Antiviral Activities (e.g., Anti-influenza fusion inhibition)

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. nih.gov Thiobenzamide (B147508) derivatives have been noted for their promising activity profile against influenza virus. nih.gov The spatial arrangement of the thioamide group has been shown to be crucial for the inhibitory activity of these compounds. nih.gov

Compounds with an octahydro-2H-chromene skeleton, prepared from (–)-isopulegol and thiophenecarboxaldehyde derivatives, have also been studied for their anti-influenza A (H1N1) activity. researchgate.net One such derivative, containing a 5-bromothiophene moiety, exhibited significant antiviral activity. researchgate.net Additionally, other natural and synthetic compounds are being explored for their potential to inhibit influenza virus replication by targeting various viral proteins or host factors. mdpi.commdpi.com

| Compound Class | Virus | Observed Effect | References |

|---|---|---|---|

| Thiobenzamide derivatives | Influenza virus | Good activity profile, with the axial disposition of the thioamide moiety being crucial for inhibition. | nih.gov |

| Octahydro-2H-chromene derivatives with a thiophene (B33073) moiety | Influenza A (H1N1) | Significant antiviral activity. | researchgate.net |

| 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide | Influenza A (H1N1 and H3N2) | Inhibition of influenza virus production. | mdpi.com |

Enzyme Inhibition Beyond Direct Therapeutic Targets (e.g., Tyrosinase, Cholinesterases)

While the primary therapeutic applications of many compounds are well-defined, the exploration of their effects on other enzymes can unveil novel therapeutic potentials. For derivatives of this compound, investigations into their inhibitory activities against enzymes like tyrosinase and cholinesterases have been a subject of scientific inquiry. These enzymes are implicated in a variety of physiological and pathological processes, including pigmentation and neurological functions.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. Its inhibition is a significant area of research for the development of treatments for hyperpigmentation disorders and for cosmetic applications. While direct studies on this compound are not extensively documented in publicly available research, studies on structurally related pyrrole derivatives have demonstrated notable tyrosinase inhibitory activity.

One study synthesized two series of 2-cyanopyrrole derivatives and evaluated their effects on tyrosinase. nih.gov Many of these compounds showed potent inhibitory activity. Specifically, compound A12 was identified as a particularly strong inhibitor, with an IC₅₀ value of 0.97 μM, which is approximately 30 times more potent than the standard inhibitor, kojic acid (IC₅₀: 28.72 μM). nih.gov Mechanistic studies revealed that compound A12 acts as a reversible and mixed-type inhibitor of tyrosinase. nih.gov Furthermore, at a concentration of 100 μM, compound A12 demonstrated a significant reduction in tyrosinase activity in B16 melanoma cells, with an inhibition rate of 33.48%, comparable to that of kojic acid (39.81%). nih.gov

The structure-activity relationship (SAR) analysis from this study highlighted that the presence and position of substituents on the pyrrole ring and associated phenyl rings play a crucial role in determining the inhibitory potency. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected 2-Cyanopyrrole Derivatives

| Compound | IC₅₀ (μM) | Inhibition Type |

|---|---|---|

| A12 | 0.97 | Reversible, Mixed-type |

| Kojic Acid (Reference) | 28.72 | - |

Data sourced from a study on 2-cyanopyrrole derivatives. nih.gov

Cholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Research into pyrrole-containing compounds has revealed their potential as cholinesterase inhibitors.

A study focused on the design and synthesis of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives identified several compounds with dual inhibitory activity against both AChE and BACE1, another enzyme implicated in Alzheimer's disease. nih.gov The inhibitory activities of forty synthesized derivatives were assessed, revealing their potential as multi-target agents for Alzheimer's disease therapy. nih.gov

In a separate investigation, a series of novel pyrrolo[1,2‐a]thiazolo[5,4‐d]pyrimidinone derivatives were designed and synthesized as cholinesterase inhibitors. researchgate.net The in vitro enzyme assays demonstrated that many of these compounds effectively inhibited cholinesterases in the micromolar range. Compound G15 emerged as the most potent inhibitor of acetylcholinesterase, with an IC₅₀ of 2.69 ± 0.17 μM. researchgate.net Kinetic and molecular modeling studies suggested that G15 acts as a competitive inhibitor, binding to the active site of acetylcholinesterase. researchgate.net

Another study on polysubstituted pyrroles reported the discovery of compound 4ad as a potent and selective AChE inhibitor with an IC₅₀ value of 2.95 ± 1.31 µM, showing no significant inhibition of BChE. Kinetic analysis indicated that compound 4ad inhibits AChE in an uncompetitive manner. nih.gov

These findings underscore the potential of the pyrrole scaffold as a basis for the development of novel cholinesterase inhibitors. The specific substitution patterns on the pyrrole ring and its associated functionalities are critical in determining the potency and selectivity of these derivatives.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrrole Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type |

|---|---|---|---|

| G15 | AChE | 2.69 ± 0.17 | Competitive |

| 4ad | AChE | 2.95 ± 1.31 | Uncompetitive |

Data sourced from studies on pyrrolo[1,2‐a]thiazolo[5,4‐d]pyrimidinone and polysubstituted pyrrole derivatives. nih.govresearchgate.net

Potential Applications in Materials Science

Exploration of Thiobenzamide (B147508) and Pyrrole (B145914) Scaffolds in Functional Materials

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is electron-rich and a key component in a multitude of functional materials. nih.gov Its structure allows for extensive chemical modifications, making it a versatile building block. mdpi.com Pyrrole and its derivatives are integral to the design of conductive polymers, organic light-emitting diodes (OLEDs), and organic solar cells due to their interesting optical and electrical conduction properties. researchgate.netnih.gov The ability to tune the electronic and optical properties of pyrrole-based oligomers and polymers by modifying their structure, for instance by introducing different substituents, is a key area of research. researchgate.netcornell.edu Furthermore, the pyrrole scaffold is considered a "privileged scaffold" in medicinal chemistry, which has spurred extensive investigation into its synthesis and functionalization, leading to a vast library of derivatives with potential material applications. nih.govrsc.org

Thiobenzamide and its derivatives also play a significant role in the synthesis of functional materials. They are well-established precursors for the synthesis of benzothiazoles, an important class of heterocycles used in functional materials and pharmaceuticals. researchgate.net The thioamide group itself is a versatile functional group that can participate in various chemical reactions, allowing for the construction of complex molecular architectures. rsc.orgbeilstein-journals.org Research into thiobenzamide derivatives has also highlighted their potential in applications such as insecticides, demonstrating the broad utility of this chemical class. scispace.com The combination of the electron-donating and charge-transport properties of the pyrrole ring with the reactive and coordination capabilities of the thiobenzamide group suggests that hybrid molecules could exhibit novel material properties.

Specific Applications of 2-(Pyrrol-1-yl)thiobenzamide Derivatives in Materials Science (if reported, e.g., in corrosion inhibition for related compounds)

While specific reports on the application of this compound in materials science are not extensively documented, the study of related pyrrole derivatives provides significant insight into their potential use, particularly in the field of corrosion inhibition. Heterocyclic compounds containing nitrogen, sulfur, and π-electrons are known to be effective corrosion inhibitors for metals in acidic environments. biointerfaceresearch.comnih.gov The mechanism of inhibition typically involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. biointerfaceresearch.commdpi.com

Several studies have demonstrated the efficacy of pyrrole derivatives as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. For instance, N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) has shown excellent corrosion inhibition efficiency, which increases with concentration. biointerfaceresearch.com Similarly, 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB) has been reported as a new corrosion inhibitor for mild steel in HCl, with its efficiency being dependent on concentration, immersion time, and temperature. ijcsi.pro The presence of heteroatoms (N, O) and the aromatic pyrrole rings in these molecules facilitates their adsorption onto the steel surface. biointerfaceresearch.com Another related compound, 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP), has also been shown to be an effective mixed-type inhibitor for mild steel corrosion in HCl, with an inhibition efficiency reaching up to 94.6% at a concentration of 0.5 mM. nih.gov

The effectiveness of these related compounds suggests that this compound, which contains both a pyrrole ring and a sulfur-containing thioamide group, would likely exhibit significant corrosion inhibition properties. The nitrogen and sulfur atoms would act as active centers for adsorption on the metal surface.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine (N-OPEP) | 0.0005 | 91.8 | biointerfaceresearch.com |

| 4-pyrrol-1-yl-N-(2,5-dimethyl-pyrrol-1-yl)benzoylamine (PDPB) | Inhibition efficiency increases with concentration | ijcsi.pro | |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 0.0005 | 94.6 | nih.gov |

Structure-Property Relationships in Material Design (e.g., optical, electronic properties related to the core structure)

The design of functional materials based on the this compound core structure relies heavily on understanding the relationship between its molecular architecture and its resulting optical and electronic properties. The inherent properties of the pyrrole and thiobenzamide components provide a foundation for tuning these characteristics.

The electronic properties of materials derived from pyrrole scaffolds are highly tunable. For instance, in conjugated oligomers containing pyrrole rings, the introduction of sterically demanding substituents can induce twisting in the polymer backbone, leading to an increase in the HOMO-LUMO gap and excitation energies. researchgate.net Conversely, promoting planarity in the molecular structure, for example through intramolecular interactions, can lead to a reduction in excitation energies, causing a red-shift in absorption spectra. researchgate.net The charge carrier mobilities in such materials are also influenced by their molecular structure, with some pyrrole-based azomethines showing promise as efficient hole transport materials. researchgate.net

The optical properties of pyrrole-containing systems are also sensitive to structural modifications. For diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole-based core, the introduction of electron-donating substituents causes a redshift in both UV/Vis absorption and emission spectra in solution. nii.ac.jp The solid-state fluorescence of these materials is highly dependent on intermolecular interactions, such as π-π stacking, which are governed by the nature of the substituents. nii.ac.jp For example, a butoxyphenyl-substituted DPP was found to exhibit strong emission in the solid state, highlighting the critical role of substituent choice in designing emissive materials. nii.ac.jp

| Structural Modification | Effect on Property | Example System | Reference |

|---|---|---|---|

| Introduction of sterically demanding substituents | Induces twisting, increases HOMO-LUMO gap and excitation energies | Pyrrole-based oligomers | researchgate.net |

| Increased molecular planarity | Reduces excitation energies (red-shift) | Pyrrole-based oligomers | researchgate.net |

| Introduction of electron-donating groups | Red-shift of UV/Vis absorption and emission | Diketopyrrolopyrrole (DPP) derivatives | nii.ac.jp |

| Substitution with butoxyphenyl group | Strong solid-state emission | Diketopyrrolopyrrole (DPP) derivatives | nii.ac.jp |

Future Perspectives and Emerging Research Directions

Advancements in Green Chemistry Approaches for Synthesis

The chemical industry's growing emphasis on sustainability is driving the adoption of green chemistry principles in the synthesis of complex molecules. synthiaonline.com For pyrrole-containing compounds, including derivatives of 2-(pyrrol-1-yl)thiobenzamide, this translates to the development of more environmentally friendly and efficient synthetic routes.

Future research will likely focus on the expanded use of ultrasound-assisted synthesis . This technique has already demonstrated its efficacy in producing various pyrrole (B145914) derivatives, offering advantages such as reduced reaction times, lower energy consumption, and improved yields. sci-hub.senih.govnih.govmerckmillipore.comaip.org The use of greener solvents, such as lactic acid, in these reactions further enhances their eco-friendly profile. sci-hub.semerckmillipore.com

Microwave-assisted organic synthesis (MAOS) is another promising green technique. pensoft.net It has been successfully employed for the rapid and efficient synthesis of various heterocyclic compounds, including those with a pyrrole core. pensoft.netarabjchem.orgnih.gov Researchers are expected to further explore microwave irradiation to synthesize this compound derivatives, capitalizing on its potential for solvent-free reactions and high yields. pensoft.net

Furthermore, the development of novel, reusable catalysts will be crucial. Heterogeneous catalysts and biocatalysts, such as enzymes, offer the potential for highly selective and efficient transformations under mild conditions, minimizing waste and avoiding the use of toxic reagents. synthiaonline.commdpi.com The integration of these green methodologies will be instrumental in making the synthesis of this compound and its derivatives more sustainable and economically viable.

Exploration of Novel Biological Targets for this compound Derivatives

The pyrrole scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. researchgate.netmdpi.comnih.gov While the parent compound this compound may have its own bioactivity, its derivatives are a treasure trove for discovering new therapeutic agents.

Future investigations will aim to identify and validate novel biological targets for these derivatives. This will involve screening compound libraries against a diverse array of proteins and cellular pathways implicated in various diseases. Given the known activities of other pyrrole-containing compounds, potential therapeutic areas for this compound derivatives could include:

Anticancer agents: Many pyrrole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms. nih.govresearchgate.net

Antibacterial agents: The emergence of antibiotic resistance necessitates the discovery of new antibacterial compounds, and pyrrole derivatives have shown promise in this area. mdpi.comnih.govnih.gov

Antiviral agents: The structural diversity of pyrrole derivatives makes them attractive candidates for the development of novel antiviral drugs.

Anti-inflammatory agents: Pyrrole-containing compounds have been investigated for their anti-inflammatory properties. aip.org

Neuroprotective agents: The α7 nicotinic acetylcholine (B1216132) receptor, a target for cognitive disorders, has been shown to be modulated by certain pyrrole derivatives. nih.gov

The discovery of novel biological targets will not only expand the therapeutic potential of this chemical class but also provide valuable tools for understanding complex biological processes.

Integration of Advanced Omics Technologies in Bioactivity Profiling

To gain a deeper understanding of the biological effects of this compound derivatives, future research will increasingly rely on advanced "omics" technologies. These high-throughput techniques allow for a comprehensive analysis of the molecular changes within a biological system in response to a chemical compound.

Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns, revealing the cellular pathways that are modulated by the compound.

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of a compound and downstream changes in protein expression and post-translational modifications.

Metabolomics: This technology provides a snapshot of the metabolic state of a system, identifying alterations in metabolite levels that can indicate specific enzyme inhibition or pathway disruption.

The integration of these omics platforms will provide a systems-level view of the bioactivity of this compound derivatives, facilitating the identification of their mechanism of action and potential off-target effects. This comprehensive profiling will be invaluable for lead optimization and preclinical development.

Rational Design of Multi-Target Directed Ligands

The traditional "one-target, one-drug" paradigm is often insufficient for treating complex, multifactorial diseases. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) , single molecules designed to interact with multiple biological targets, is an emerging strategy to enhance therapeutic efficacy and overcome drug resistance. nih.govnih.govbohrium.comresearchgate.net

The versatile scaffold of this compound provides an excellent starting point for the rational design of MTDLs. By strategically modifying the pyrrole, thiobenzamide (B147508), and substituent groups, medicinal chemists can create derivatives that simultaneously modulate different targets involved in a particular disease. For instance, in neurodegenerative diseases like Alzheimer's, an MTDL could be designed to inhibit acetylcholinesterase and modulate NMDA receptors. mdpi.com

Computational modeling and structure-activity relationship (SAR) studies will be instrumental in the design of these multi-target agents. nih.govnih.gov This approach holds the promise of developing more effective treatments for challenging diseases such as cancer, neurodegenerative disorders, and infectious diseases. researchgate.net

Novel Applications in Chemical Biology and Advanced Materials

Beyond its therapeutic potential, the this compound scaffold and its derivatives could find novel applications in chemical biology and advanced materials.

In chemical biology , these compounds could be developed as chemical probes to study biological processes. By attaching fluorescent tags or other reporter groups, researchers can visualize the localization and dynamics of these molecules within living cells, providing insights into their interactions with biological targets.

In the realm of advanced materials , pyrrole-containing polymers are known for their conducting properties and have been explored for applications in organic electronics. researchgate.netbohrium.comtdl.orgjmaterenvironsci.comacs.org The unique electronic properties of the this compound core could be harnessed to create novel organic semiconductors for use in:

Organic Light-Emitting Diodes (OLEDs) jmaterenvironsci.com

Organic Field-Effect Transistors (OFETs) bohrium.comacs.org

Organic Photovoltaics (OPVs) bohrium.comacs.org

The ability to tune the electronic properties of these materials through chemical modification opens up exciting possibilities for the development of next-generation electronic devices.

Collaborative Research Initiatives and Translational Opportunities

Realizing the full potential of this compound and its derivatives will require a multidisciplinary and collaborative approach. Partnerships between academic researchers, pharmaceutical companies, and materials science experts will be essential to bridge the gap between fundamental research and real-world applications.

These collaborations will facilitate the sharing of resources, expertise, and technologies, accelerating the drug discovery and development process. researchgate.net Translational research initiatives will focus on moving promising lead compounds from the laboratory to clinical trials, with the ultimate goal of developing new medicines and technologies that benefit society.

The establishment of open-access compound libraries and data-sharing platforms could further stimulate innovation and collaboration within the scientific community, ensuring that the promising future of this compound research is fully realized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrrol-1-yl)thiobenzamide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A key approach involves condensation reactions with thiobenzamide and aldehydes. For example, thiobenzamide can react with 5-bromothiophene-2-carbaldehyde in acetone under reflux to form heterocyclic derivatives (e.g., imidazolidinediones) . Optimization includes solvent choice (e.g., ethanol for controlled evaporation in crystal growth ), stoichiometric ratios (1:1 equivalents of reactants), and reflux duration (e.g., 2 hours for imidazolidinedione synthesis ). Lead tetraacetate in refluxing water is also used to oxidize intermediates, as seen in thiobenzamide derivative synthesis .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodological Answer : Thin-layer chromatography (TLC) with a solvent system of toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) and iodine vapor visualization is effective for purity assessment . For structural confirmation, X-ray crystallography is critical. Hydrogen bonding patterns (e.g., N–H⋯O interactions) and dihedral angles (e.g., 48.3°–86.5° between aromatic rings) provide insights into molecular conformation . Geometric parameters like C–H (0.93–0.98 Å) and N–H (0.86 Å) bond lengths further validate structures .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how do enzymes like ethionamide monooxygenase influence its bioactivation?

- Methodological Answer : In Mycobacterium tuberculosis, thiobenzamide undergoes sequential oxidation via ethionamide monooxygenase, forming thiobenzamide S-oxide and S,S-dioxide intermediates before conversion to benzonitrile . Researchers can track metabolites using LC-MS and compare kinetic parameters (e.g., Km and Vmax) across bacterial strains. Mutagenesis studies of the enzyme’s active site (e.g., FAD-binding domains) can elucidate substrate specificity .

Q. How do structural modifications of this compound impact its antitumor activity, and what computational tools support this analysis?

- Methodological Answer : Introducing substituents like vinyl groups or heterocycles (e.g., thiazole rings) enhances bioactivity. For example, coupling thiobenzamide with 2-chloromalondialdehyde yields imidazolidinediones with demonstrated antitumor potential . Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or DNA topoisomerases. Density functional theory (DFT) analyses of electron density maps and Hirshfeld surfaces further correlate structural features (e.g., planarity of aromatic systems) with activity .